4-Aminophenyl-alpha-chlorobenzyl sulfone
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Overview
Description
4-Aminophenyl-alpha-chlorobenzyl sulfone is an organic compound with the molecular formula C13H12ClNO2S. This compound is part of the sulfone family, which is characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Sulfones are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl-alpha-chlorobenzyl sulfone typically involves the reaction of 4-aminophenyl sulfone with alpha-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl-alpha-chlorobenzyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Aminophenyl-alpha-chlorobenzyl sulfone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Aminophenyl-alpha-chlorobenzyl sulfone involves its interaction with specific molecular targets and pathways. The sulfone group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenyl sulfone
- 4-(Phenylsulfonyl)aniline
- 4-((4-Chlorophenyl)sulfonyl)aniline
- 4-((4-Fluorophenyl)sulfonyl)aniline
Uniqueness
4-Aminophenyl-alpha-chlorobenzyl sulfone is unique due to the presence of both an amino group and a chlorobenzyl group attached to the sulfone moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other sulfone derivatives. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
81269-18-3 |
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Molecular Formula |
C13H12ClNO2S |
Molecular Weight |
281.76 g/mol |
IUPAC Name |
4-[chloro(phenyl)methyl]sulfonylaniline |
InChI |
InChI=1S/C13H12ClNO2S/c14-13(10-4-2-1-3-5-10)18(16,17)12-8-6-11(15)7-9-12/h1-9,13H,15H2 |
InChI Key |
WLWWOOJBMLDPLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(S(=O)(=O)C2=CC=C(C=C2)N)Cl |
Origin of Product |
United States |
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